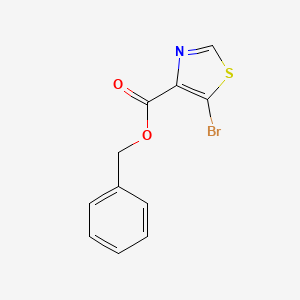![molecular formula C9H14ClNS B15307180 (Cyclopropylmethyl)[(thiophen-2-yl)methyl]aminehydrochloride](/img/structure/B15307180.png)
(Cyclopropylmethyl)[(thiophen-2-yl)methyl]aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine hydrochloride is an organic compound that features a cyclopropylmethyl group and a thiophen-2-ylmethyl group attached to an amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (cyclopropylmethyl)[(thiophen-2-yl)methyl]amine hydrochloride typically involves the following steps:
-
Formation of the Thiophen-2-ylmethylamine Intermediate
Starting Material: Thiophene-2-carboxaldehyde
Reagents: Ammonia or an amine source
Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol.
-
Alkylation with Cyclopropylmethyl Halide
Starting Material: Thiophen-2-ylmethylamine
Reagents: Cyclopropylmethyl halide (e.g., cyclopropylmethyl chloride)
Conditions: The reaction is typically performed in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
-
Formation of the Hydrochloride Salt
Reagents: Hydrochloric acid
Conditions: The free amine is treated with hydrochloric acid to form the hydrochloride salt, which is often more stable and easier to handle.
Industrial Production Methods
Industrial production methods for (cyclopropylmethyl)[(thiophen-2-yl)methyl]amine hydrochloride would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperature.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: The reaction is usually performed in an inert atmosphere to prevent oxidation.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: The reaction conditions vary depending on the specific substitution reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine or alcohol derivatives.
科学的研究の応用
(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine hydrochloride has several scientific research applications:
-
Medicinal Chemistry
Drug Development: The compound can serve as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Biological Activity: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug discovery.
-
Materials Science
Organic Electronics: The thiophene moiety is known for its electronic properties, making the compound useful in the development of organic semiconductors and conductive polymers.
-
Chemical Biology
Probe Development: The compound can be used to develop chemical probes for studying biological processes and molecular interactions.
作用機序
The mechanism of action of (cyclopropylmethyl)[(thiophen-2-yl)methyl]amine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
-
Thiophen-2-ylmethylamine
Structure: Lacks the cyclopropylmethyl group.
Applications: Used as an intermediate in organic synthesis and pharmaceutical development.
-
Cyclopropylmethylamine
Structure: Lacks the thiophen-2-ylmethyl group.
Applications: Employed in the synthesis of various organic compounds and as a building block in medicinal chemistry.
Uniqueness
(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine hydrochloride is unique due to the presence of both the cyclopropylmethyl and thiophen-2-ylmethyl groups. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific electronic characteristics, making it valuable for specialized applications in research and industry.
特性
分子式 |
C9H14ClNS |
|---|---|
分子量 |
203.73 g/mol |
IUPAC名 |
1-cyclopropyl-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H13NS.ClH/c1-2-9(11-5-1)7-10-6-8-3-4-8;/h1-2,5,8,10H,3-4,6-7H2;1H |
InChIキー |
VJAKEUHXXRPWDA-UHFFFAOYSA-N |
正規SMILES |
C1CC1CNCC2=CC=CS2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate](/img/structure/B15307143.png)





![3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dichlorophenyl)propanoic acid](/img/structure/B15307207.png)
